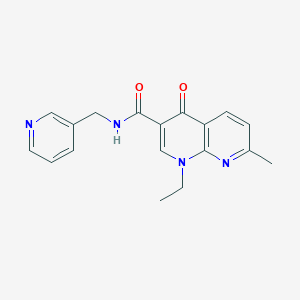
2-(1-ethyl-1-hydroxypropyl)phenol
描述
2-(1-ethyl-1-hydroxypropyl)phenol, also known as propofol, is a widely used intravenous anesthetic agent. Propofol was first introduced in 1977 and has since become one of the most commonly used anesthetic agents due to its rapid onset, short duration of action, and favorable side effect profile. In addition to its use as an anesthetic agent, propofol has also been studied for its potential therapeutic applications in the treatment of various medical conditions.
作用机制
The exact mechanism of action of 2-(1-ethyl-1-hydroxypropyl)phenol is not fully understood. However, it is believed to act primarily by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. This results in a decrease in neuronal excitability and an increase in the threshold for seizure activity.
Biochemical and Physiological Effects
Propofol has a number of biochemical and physiological effects, including sedation, amnesia, and analgesia. It also has antiemetic properties and can reduce nausea and vomiting associated with surgery. Propofol has a rapid onset of action, with peak effects occurring within 30 seconds of administration. The duration of action is typically 5-10 minutes, making it an ideal agent for short surgical procedures.
实验室实验的优点和局限性
Propofol has several advantages as an anesthetic agent for laboratory experiments. It has a rapid onset of action and a short duration of action, allowing for precise control of anesthesia depth and duration. It also has a favorable side effect profile and does not produce significant respiratory depression or cardiovascular effects. However, 2-(1-ethyl-1-hydroxypropyl)phenol can be difficult to administer in laboratory settings due to its lipophilic nature and low solubility in water.
未来方向
There are several potential future directions for research on 2-(1-ethyl-1-hydroxypropyl)phenol. One area of interest is the development of new formulations of 2-(1-ethyl-1-hydroxypropyl)phenol that are more water-soluble and easier to administer. Another area of interest is the investigation of the potential therapeutic applications of 2-(1-ethyl-1-hydroxypropyl)phenol in the treatment of various medical conditions, including traumatic brain injury, spinal cord injury, and status epilepticus. Additionally, further research is needed to fully elucidate the mechanism of action of 2-(1-ethyl-1-hydroxypropyl)phenol and to identify potential new targets for therapeutic intervention.
合成方法
Propofol is synthesized from phenol and propanoic acid. The synthesis process involves several steps, including esterification, reduction, and alkylation. The final product is a clear, colorless liquid that is highly lipophilic and has a low solubility in water.
科学研究应用
Propofol has been extensively studied for its anesthetic properties and has been shown to be effective in inducing and maintaining anesthesia in a variety of surgical procedures. In addition to its use as an anesthetic agent, 2-(1-ethyl-1-hydroxypropyl)phenol has also been studied for its potential therapeutic applications in the treatment of various medical conditions, including status epilepticus, traumatic brain injury, and spinal cord injury.
属性
IUPAC Name |
2-(3-hydroxypentan-3-yl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-11(13,4-2)9-7-5-6-8-10(9)12/h5-8,12-13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRROYFXVYJNZTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=CC=C1O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290642 | |
| Record name | α,α-Diethyl-2-hydroxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Oxyphenyldiethylcarbinol | |
CAS RN |
17890-64-1 | |
| Record name | α,α-Diethyl-2-hydroxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17890-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,α-Diethyl-2-hydroxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5775225.png)
![6-methyl-7-[(2-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5775230.png)



![3-[(5-chloro-2-ethoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5775261.png)

![N-(3-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5775271.png)

![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5775281.png)

![N-(3-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5775320.png)
